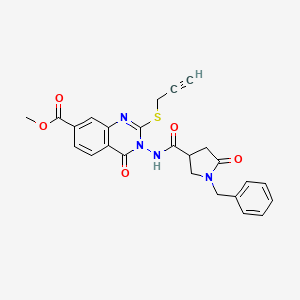

![molecular formula C20H21N3O2 B6477195 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640964-48-1](/img/structure/B6477195.png)

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, also known as 3M-N-(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide, is a small molecule compound that has a wide range of applications in scientific research. It is classified as a benzamide, which is a type of amide that is derived from benzoic acid. It belongs to the class of compounds known as pyrazoles, which are heterocyclic organic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms. 3M-N-(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide has been studied for its potential in a variety of applications, including drug synthesis, drug delivery, and cancer therapy.

Scientific Research Applications

Receptor Pharmacology

This compound, also known as APD791, has been evaluated for its receptor pharmacology . It has shown high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation in human embryonic kidney cells stably expressing the human 5-HT2A receptor .

Antiplatelet Activity

APD791 has demonstrated potent antiplatelet activity. It inhibited 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation .

Vascular Pharmacology

In the field of vascular pharmacology, APD791 has shown significant effects. It inhibited 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings .

Oral Bioavailability

APD791 has been found to be orally available. Its administration to dogs resulted in acute and subchronic inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood .

Metabolite Activity

Two active metabolites, APD791-M1 and APD791-M2, were generated upon incubation of APD791 with human liver microsomes and were also identified in dogs after oral administration of APD791. The affinity and selectivity profiles of both metabolites were similar to APD791 .

Antiviral Activity

Indole derivatives, which include this compound, have been reported to possess antiviral activity .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties .

Anticancer Activity

Indole derivatives, including this compound, have shown potential in anticancer activity .

Mechanism of Action

Target of Action

The primary target of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is the 5-hydroxytryptamine 2A (5-HT2A) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system, platelets, and many other tissues .

Mode of Action

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide acts as an antagonist at the 5-HT2A receptor . This compound is highly selective for the 5-HT2A receptor, showing over 2000-fold selectivity compared to 5-HT2C and 5-HT2B receptors .

Biochemical Pathways

The 5-HT2A receptor is involved in several important biochemical pathways. When blocked by 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, the amplification of ADP-stimulated human and dog platelet aggregation mediated by 5-HT is inhibited . This suggests a role in the regulation of platelet function and potentially in the prevention of thrombosis . Additionally, the compound inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells, indicating a potential role in the regulation of vascular smooth muscle proliferation .

Pharmacokinetics

The pharmacokinetic properties of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide are characterized by its oral bioavailability . After oral administration to dogs, it resulted in acute (1-h) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood . Two active metabolites, APD791-M1 and APD791-M2, were generated upon incubation of the compound with human liver microsomes and were also identified in dogs after oral administration . The affinity and selectivity profiles of both metabolites were similar to the parent compound .

Result of Action

The molecular and cellular effects of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide’s action include the inhibition of 5-HT-mediated amplification of ADP-stimulated platelet aggregation and 5-HT-stimulated DNA synthesis in vascular smooth muscle cells . These effects suggest potential therapeutic applications in conditions where platelet aggregation and vascular smooth muscle proliferation are detrimental, such as in cardiovascular diseases .

properties

IUPAC Name |

3-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-23-19(11-13-22-23)16-8-6-15(7-9-16)10-12-21-20(24)17-4-3-5-18(14-17)25-2/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTAPPAHRZEIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)

![1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477124.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)

![4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477145.png)

![1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477156.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)

![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477164.png)

![2,4-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477175.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6477183.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)

![4-(6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6477196.png)

![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)